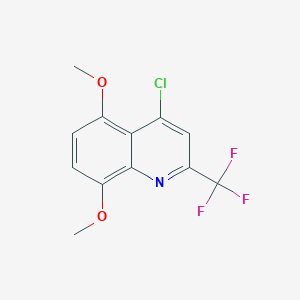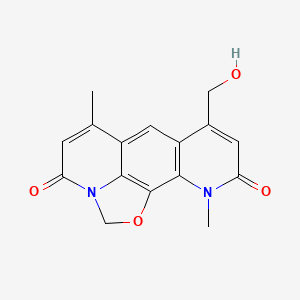
2,3,4-tribromophenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-tribromophenol is typically synthesized through the bromination of phenol. One common method involves the reaction of phenol with bromine in the presence of a solvent such as glacial acetic acid. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms replace hydrogen atoms on the benzene ring of phenol .
Industrial Production Methods: In industrial settings, phenol, tribromo- can be produced by reacting phenol with bromine in the presence of a catalyst such as iron(III) bromide. Another method involves the use of hydrogen peroxide and metal bromides in a sulfuric acid solution, which generates bromine in situ and avoids the use of gaseous chlorine .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-tribromophenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in further halogenation reactions, where additional bromine atoms can be introduced.
Oxidation Reactions: It can be oxidized to form corresponding quinones.
Reduction Reactions: It can be reduced to form less brominated phenols.
Common Reagents and Conditions:
Bromination: Bromine in glacial acetic acid or in the presence of iron(III) bromide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products:
Bromination: Further brominated phenols.
Oxidation: Quinones.
Reduction: Less brominated phenols.
Scientific Research Applications
2,3,4-tribromophenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other brominated compounds and flame retardants.
Biology: Studied for its antimicrobial properties and its effects on various microorganisms.
Medicine: Investigated for its potential use in pharmaceuticals and as an antiseptic.
Industry: Employed as a wood preservative and fungicide to protect against decay and fungal growth
Mechanism of Action
The mechanism of action of phenol, tribromo- involves its interaction with cellular components. As a brominated phenol, it can disrupt cell membranes and proteins, leading to antimicrobial effects. It can also act as an enzyme inhibitor, interfering with metabolic pathways in microorganisms .
Comparison with Similar Compounds
2,3,4-tribromophenol can be compared with other brominated phenols such as:
Phenol, dibromo- (2,4-dibromophenol): Similar structure but with two bromine atoms.
Phenol, tetrabromo- (2,3,4,5-tetrabromophenol): Contains four bromine atoms, making it more heavily brominated.
Phenol, pentabromo- (2,3,4,5,6-pentabromophenol): Fully brominated phenol with five bromine atoms
Uniqueness: this compound is unique due to its specific bromination pattern, which provides a balance between reactivity and stability. Its three bromine atoms confer significant antimicrobial properties while maintaining a relatively simple synthesis process compared to more heavily brominated phenols .
Properties
IUPAC Name |
2,3,4-tribromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCSIUCEQVCDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275011 | |
| Record name | Phenol, tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25376-38-9, 138507-65-0 | |
| Record name | Phenol, tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIBROMOPHENOLS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7653 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















